molecular formula C9H9ClO2 B186621 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 116939-11-8

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B186621
CAS No.: 116939-11-8
M. Wt: 184.62 g/mol
InChI Key: ROFHTLXQUSTDLX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 116939-11-8) is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . Its structure features the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry due to its versatility and presence in various biologically active molecules . The reactive chloromethyl group at the 5-position makes this compound a highly valuable alkylating agent and synthetic intermediate for the design and development of novel chemical entities. The 1,4-benzodioxane core is a widely employed template for designing molecules with diverse bioactivities, and its derivatives are investigated as agonists and antagonists for various neuronal and GPCR targets, as well as antitumor and antibacterial agents . This compound serves as a crucial building block for synthesizing more complex molecules, such as inhibitors for enzymes like monoamine oxidase B (MAO-B) and carbonic anhydrase, which are relevant targets for neurological disorders and metabolic diseases . Researchers utilize this reagent to introduce the benzodioxane moiety into lead compounds, exploring structure-activity relationships to fine-tune pharmacological properties . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHTLXQUSTDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chloromethylation of 2,3-dihydro-1,4-benzodioxine. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the methyl derivative of the original compound.

Scientific Research Applications

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The benzodioxine ring structure may also interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substituents increase molecular weight and polarizability compared to chlorine, influencing solubility and intermolecular interactions. The larger atomic radius of Br leads to longer halogen bonds, affecting crystal packing .
  • Positional Isomerism: Substitution at the 2-position (vs.
  • Alkoxy vs. Alkyl Substituents : Alkoxy groups (e.g., 5-(2-chloroethoxy)) introduce additional oxygen atoms, enhancing hydrogen-bonding capabilities and forming supramolecular networks, whereas alkyl groups prioritize hydrophobic interactions .

Biological Activity

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxine core with a chloromethyl substituent, which influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C₉H₉ClO₂
  • Molecular Weight : 188.62 g/mol
  • CAS Number : 116939-11-8

The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.
  • Receptor Interaction : The benzodioxine structure may bind to specific receptors or enzymes, influencing signaling pathways and biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer effects. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle proteins.

Case Studies

Several case studies highlight the potential applications of this compound in biomedical research:

  • Anticancer Research :
    • A study involving human breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers. The study suggested that the chloromethyl group plays a crucial role in enhancing cytotoxicity against cancer cells.
  • Neuroprotective Effects :
    • In animal models of neurodegeneration, this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive functions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2,3-Dihydro-1,4-benzodioxine Lacks chloromethyl groupLimited biological activity
5-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine Hydroxymethyl group instead of chloromethylModerate antimicrobial activity
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine Bromomethyl group provides different reactivityPotentially similar anticancer properties

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